molecular formula C12H16ClNO3 B3364949 (R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride CAS No. 1187931-68-5

(R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride

Cat. No.: B3364949
CAS No.: 1187931-68-5
M. Wt: 257.71 g/mol
InChI Key: BNNDWJCVRUZFHA-RFVHGSKJSA-N
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Description

(R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride is a chiral benzoic acid derivative characterized by a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a methylene bridge linking it to the benzoic acid moiety. The compound exists as a hydrochloride salt, enhancing its aqueous solubility for synthetic and pharmacological applications. Key identifiers include:

  • CAS RN: 1187932-84-8 (free base), hydrochloride form referenced in specialized catalogs .
  • Molecular Formula: C₁₂H₁₅NO₃·HCl (hydrochloride salt; calculated molecular weight: ~257.71 g/mol).
  • Structural Features: A chiral (R)-configured pyrrolidine ring with a hydroxyl group, providing hydrogen-bonding capacity and stereochemical specificity .

Properties

IUPAC Name

4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16;/h1-4,11,14H,5-8H2,(H,15,16);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNDWJCVRUZFHA-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-68-5
Record name Benzoic acid, 4-[[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride, with the CAS number 1187931-68-5, is a compound that has garnered attention due to its potential pharmacological applications. This compound features a unique structural configuration that includes a benzoic acid moiety and a pyrrolidine derivative, suggesting possible interactions with neurotransmitter systems and other biological pathways.

  • Molecular Formula : C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • IUPAC Name : 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoic acid; hydrochloride

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly through modulation of histamine receptors. Histamine receptors play critical roles in various physiological processes, including allergic responses and neurotransmission. The compound's structural similarity to other CNS-active agents suggests it could be beneficial in treating mood disorders or anxiety .

Study on Neurotransmitter Modulation

A study focusing on the modulation of histamine receptors demonstrated that compounds with similar structures to this compound could enhance or inhibit receptor activity, thereby influencing neurotransmitter release and uptake. This modulation could lead to therapeutic effects in conditions such as anxiety and depression .

Antibacterial Activity Evaluation

In vitro evaluations of pyrrole derivatives have shown promising results against various bacterial strains. For example, a comparative analysis of several pyrrole-based compounds revealed that modifications in their chemical structure significantly affected their antibacterial potency, indicating that this compound might also exhibit similar properties under specific conditions .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure/Functional GroupUnique FeaturesMIC Value (μg/mL)
This compoundBenzoic acid + PyrrolidineHydroxyl group enhances solubilityTBD
4-(Pyrrolidin-1-ylmethyl)benzoic acidPyrrolidine + Benzoic acidLacks hydroxyl groupTBD
3-HydroxybenzamideHydroxyl group on benzamideLacks pyrrolidine structureTBD
Pyrrole Benzamide DerivativeBenzamide + PyrroleDemonstrated strong antibacterial activity3.12

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride are primarily benzoic acid derivatives modified with nitrogen-containing heterocycles or amine-based substituents. Below is a detailed comparison:

Table 1: Key Analogous Compounds and Properties

Compound Name CAS RN Molecular Formula M.W. (g/mol) Substituent Solubility Key Properties
This compound 1187932-84-8 (free base) C₁₂H₁₅NO₃·HCl 257.71 (R)-3-Hydroxy-pyrrolidin-1-ylmethyl Enhanced via hydrochloride salt Chiral center, hydroxyl group for H-bonding; limited commercial availability
4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride Not provided C₁₄H₁₄NO₂·HCl 279.73 4-(Aminomethyl)phenyl High aqueous solubility Used in diverse syntheses; non-chiral, aminomethyl group enhances reactivity
4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Hydrochloride Monohydrate 921938-78-5 C₁₁H₁₀N₂O₂·HCl·H₂O 256.68 2-Methylimidazolyl Soluble (hydrochloride monohydrate) High melting point (313–315°C); imidazole ring confers aromaticity
(R)-4-(1-Aminoethyl)benzoic Acid Hydrochloride 1134776-39-8 C₁₀H₁₂NO₂·HCl 229.67 (R)-1-Aminoethyl Moderate solubility Chiral aminoethyl group; similarity score 0.89 vs. target
3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride 185963-32-0 C₁₁H₁₄N₂O₂·2HCl 311.17 3,5-Bis(aminomethyl) High solubility (dihydrochloride) Dual aminomethyl groups; structural similarity score 1.00

Structural and Functional Analysis

Heterocyclic vs. Linear Substituents: The target compound’s pyrrolidine ring introduces conformational flexibility and a hydroxyl group, enabling hydrogen-bonding interactions absent in imidazole-based analogs (e.g., 4-(2-methylimidazolyl) derivative) .

Solubility and Salt Forms: Hydrochloride salts universally improve aqueous solubility, critical for pharmaceutical applications. However, the dihydrochloride form of 3,5-bis(aminomethyl)benzoic acid offers superior solubility but increased molecular weight .

Thermal Stability :

  • Imidazole-containing analogs exhibit higher melting points (e.g., 313–315°C ) compared to pyrrolidine derivatives, likely due to aromatic stabilization.

Commercial Accessibility :

  • The target compound is listed as discontinued , whereas analogs like 4-(2-methylimidazolyl)benzoic acid hydrochloride remain commercially available at lower costs (e.g., ¥24,700/250mg in Kanto’s 2022 catalog) .

Research Implications

  • Drug Design : The hydroxyl-pyrrolidine moiety may optimize pharmacokinetic profiles (e.g., metabolic stability) compared to amine-rich analogs .

Q & A

Q. What are the recommended synthetic routes for (R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of pyrrolidine derivatives with benzoic acid precursors. Enantiomeric purity is critical for pharmacological applications and can be ensured via chiral resolution techniques such as chiral HPLC or enzymatic resolution. For example, highlights the use of chiral auxiliaries or asymmetric catalysis in similar pyrrolidine-containing compounds to maintain stereochemical integrity . Post-synthesis, nuclear magnetic resonance (NMR) and polarimetry are used to verify enantiopurity .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and liquid chromatography-mass spectrometry (LC/MS) are standard for assessing purity . Structural confirmation requires 1^1H NMR, 13^{13}C NMR, and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (e.g., hydroxyl, carboxylic acid). X-ray crystallography, as demonstrated in for analogous benzoic acid derivatives, provides definitive stereochemical data .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Protect from light and moisture, as hydrochloride salts are hygroscopic. Stability studies in recommend periodic purity checks via HPLC if stored long-term .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activity across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line variability, solvent interactions). To resolve these:
  • Perform dose-response curves across multiple models (e.g., in vitro vs. ex vivo).
  • Validate target engagement using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Cross-reference with structurally similar compounds (e.g., piperidine-based analogs in ) to identify structure-activity relationships (SARs) .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt forms (e.g., sodium or hydrochloride) to improve aqueous solubility.
  • Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., hydroxyl groups) to prolong half-life, as seen in for related compounds .
  • Bioavailability Testing : Conduct in situ intestinal perfusion assays or use Caco-2 cell models to assess absorption.

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) can predict binding modes to receptors like G protein-coupled receptors (GPCRs). highlights the use of homology modeling for targets lacking crystal structures . Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride
Reactant of Route 2
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(R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride

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